molecular formula C7H9NO4 B1317968 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid CAS No. 934156-84-0

4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid

Cat. No.: B1317968
CAS No.: 934156-84-0
M. Wt: 171.15 g/mol
InChI Key: CRBKTECADDKUPY-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid is a heterocyclic organic compound that features an isoxazole ring substituted with a methoxymethyl group at the 4-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxymethyl-3-methyl-1,2-dioxolane with a suitable nitrile oxide to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base like sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol-substituted isoxazoles.

Scientific Research Applications

4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The methoxymethyl and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 4-Methoxymethylbenzoic acid
  • 5-Methylisoxazole-3-carboxylic acid
  • 4-Methoxymethyl-5-methylisoxazole

Comparison: 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid is unique due to the presence of both methoxymethyl and carboxylic acid groups on the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-Methoxymethylbenzoic acid lacks the isoxazole ring, which significantly alters its chemical properties and potential applications. Similarly, 5-Methylisoxazole-3-carboxylic acid does not have the methoxymethyl group, affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(methoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-4-5(3-11-2)6(7(9)10)8-12-4/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBKTECADDKUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586171
Record name 4-(Methoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934156-84-0
Record name 4-(Methoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methoxymethyl)-5-methyl-3-isoxazolecarboxylic acid
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